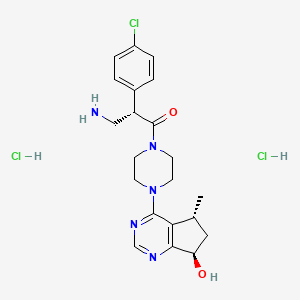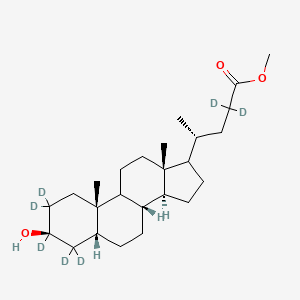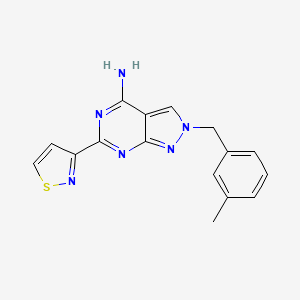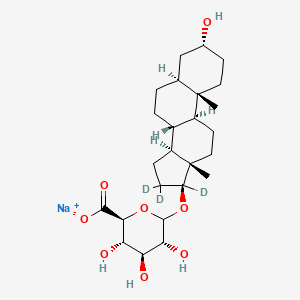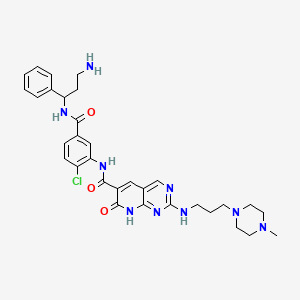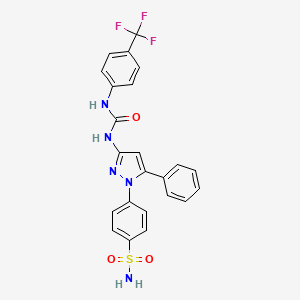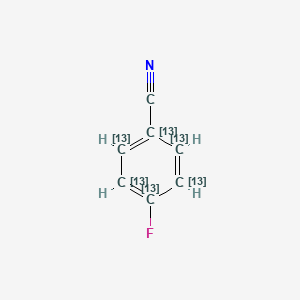
3|A,5|A-Tetrahydronorethisterone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3α,5α-Tetrahydronorethisterone-d5 is a deuterated analog of tetrahydronorethisterone, a synthetic steroid hormone. This compound is primarily used in scientific research to study hormonal interactions and drug development. The deuterium labeling helps in tracing and understanding the metabolic pathways of the parent compound, norethisterone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3α,5α-Tetrahydronorethisterone-d5 involves the hydrogenation of norethisterone in the presence of deuterium gas. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to ensure the incorporation of deuterium atoms into the steroid structure.
Industrial Production Methods: Industrial production of 3α,5α-Tetrahydronorethisterone-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions and ensure consistent product quality. The final product is purified using chromatographic techniques to achieve the desired purity and isotopic labeling.
Types of Reactions:
Oxidation: 3α,5α-Tetrahydronorethisterone-d5 can undergo oxidation reactions to form various hydroxylated metabolites. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation reactions can introduce halogen atoms into the steroid structure. Reagents like bromine (Br₂) or iodine (I₂) are commonly used for such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Major Products:
Oxidation: Hydroxylated metabolites.
Reduction: Dihydro derivatives.
Substitution: Halogenated steroids.
Applications De Recherche Scientifique
3α,5α-Tetrahydronorethisterone-d5 is widely used in scientific research due to its deuterium labeling, which allows for detailed metabolic studies. Its applications include:
Chemistry: Used as a tracer in studying the metabolic pathways of steroid hormones.
Biology: Helps in understanding the interaction of steroid hormones with their receptors.
Medicine: Aids in the development of new steroid-based drugs by providing insights into their metabolism and action.
Industry: Used in the production of labeled compounds for pharmaceutical research and development.
Mécanisme D'action
The mechanism of action of 3α,5α-Tetrahydronorethisterone-d5 involves its interaction with steroid hormone receptors. The deuterium labeling does not significantly alter its biological activity but allows for precise tracking of its metabolic fate. The compound binds to progesterone receptors, mimicking the action of natural progesterone and influencing gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
- 3β,5α-Tetrahydronorethisterone-d5
- 3α,5β-Tetrahydronorethisterone-d5
Comparison: 3α,5α-Tetrahydronorethisterone-d5 is unique due to its specific deuterium labeling at the 3α and 5α positions. This labeling provides distinct advantages in metabolic studies, allowing for more accurate tracing of the compound’s fate in biological systems. Compared to its isomers, 3α,5α-Tetrahydronorethisterone-d5 may exhibit different metabolic pathways and interactions with receptors, making it a valuable tool in research.
Propriétés
Formule moléculaire |
C20H30O2 |
|---|---|
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
(3R,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14+,15-,16+,17+,18-,19-,20-/m0/s1/i5D2,12D2,14D |
Clé InChI |
DPDZKJQFRFZZCW-UJWPXHSKSA-N |
SMILES isomérique |
[2H][C@]1(C(C[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@]4(C#C)O)C)([2H])[2H])O |
SMILES canonique |
CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)

![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)


